N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-fluorobenzoyl)piperazin-1-YL]-2-nitroaniline
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Overview
Description
N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-fluorobenzoyl)piperazin-1-YL]-2-nitroaniline is a complex organic compound characterized by its unique adamantane and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-fluorobenzoyl)piperazin-1-YL]-2-nitroaniline typically involves multiple steps, starting with the preparation of adamantane derivatives. One common method involves the reaction of adamantanecarboxylic acid with enamides . The carboxylic acid derivative acts as an alkylating agent in this reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions similar to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-fluorobenzoyl)piperazin-1-YL]-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction reactions, and nucleophiles such as amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting neurological conditions due to the presence of the adamantane moiety.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties, such as high thermal stability.
Mechanism of Action
The mechanism of action of N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-fluorobenzoyl)piperazin-1-YL]-2-nitroaniline is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its adamantane and piperazine components . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide: This compound shares the adamantane moiety and has been studied for its anti-dengue virus activity.
N-(1-((3R,5R,7R)-Adamantan-1-yl)ethyl)acetamide: Another adamantane derivative with potential medicinal applications.
Uniqueness
N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-fluorobenzoyl)piperazin-1-YL]-2-nitroaniline is unique due to its combination of adamantane and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C29H35FN4O3 |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
[4-[3-[1-(1-adamantyl)ethylamino]-4-nitrophenyl]piperazin-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C29H35FN4O3/c1-19(29-16-20-12-21(17-29)14-22(13-20)18-29)31-26-15-25(6-7-27(26)34(36)37)32-8-10-33(11-9-32)28(35)23-2-4-24(30)5-3-23/h2-7,15,19-22,31H,8-14,16-18H2,1H3 |
InChI Key |
VLMZNHSRMDNQGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC4=C(C=CC(=C4)N5CCN(CC5)C(=O)C6=CC=C(C=C6)F)[N+](=O)[O-] |
Origin of Product |
United States |
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